Alrizomadlin

Vue d'ensemble

Description

L'alrizomadlin est un nouvel inhibiteur de petite molécule à activité orale qui cible sélectivement l'interaction entre l'homologue 2 du gène double minute de la souris (MDM2) et la protéine suppresseur de tumeur p53. Ce composé est en cours de développement clinique pour le traitement de diverses malignités hématologiques et solides .

Applications De Recherche Scientifique

Alrizomadlin has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the interaction between MDM2 and p53, providing insights into the molecular mechanisms of cancer.

Biology: Employed in cell-based assays to investigate its effects on cell proliferation, apoptosis, and cell cycle regulation.

Medicine: Under clinical development for the treatment of various cancers, including multiple myeloma, acute myeloid leukemia, and solid tumors

Industry: Potential applications in the development of new cancer therapies and as a lead compound for drug discovery

Mécanisme D'action

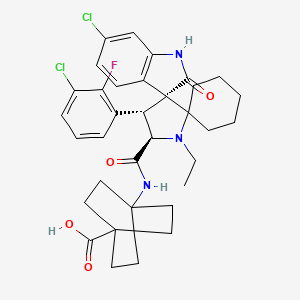

Alrizomadlin, also known as 4-((3’R,4’S,5’R)-6’‘-Chloro-4’-(3-chloro-2-fluorophenyl)-1’-ethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid, is a novel compound under investigation for its potential in cancer treatment .

Target of Action

The primary target of this compound is the MDM2 protein . MDM2 is a key regulator of the tumor suppressor protein p53. By inhibiting MDM2, this compound blocks the interaction between MDM2 and p53 .

Mode of Action

This compound acts by binding to the MDM2 protein, thereby blocking the interaction between MDM2 and p53 . This inhibition prevents the degradation of p53, leading to an increase in p53 levels within the cell . The elevated levels of p53 can then exert their tumor-suppressive effects, which include cell cycle arrest and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p53 signaling pathway . By inhibiting MDM2, this compound allows p53 to accumulate and activate downstream targets that are involved in cell cycle arrest and apoptosis . Additionally, this compound has been shown to inhibit the phosphorylation of Akt and ERK pathways .

Result of Action

The result of this compound’s action is the induction of cell cycle arrest and apoptosis in a p53-dependent manner . This leads to a reduction in tumor cell proliferation and survival . In preclinical studies, this compound has demonstrated antitumor activity against various types of cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its action. In preclinical studies, this compound has shown enhanced antitumor activity when combined with other therapies, such as pembrolizumab .

Analyse Biochimique

Biochemical Properties

Alrizomadlin interacts with the p53-MDM2 complex, a key player in the regulation of the cell cycle and apoptosis . By destabilizing this complex, this compound activates p53-mediated apoptosis, leading to the death of tumor cells .

Cellular Effects

This compound has shown significant effects on various types of cells, particularly tumor cells with wild-type TP53 and/or MDM2 amplification . It influences cell function by activating p53-mediated apoptosis, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the destabilization of the p53-MDM2 complex . This destabilization activates p53, leading to apoptosis in tumor cells . The activation of p53 can also lead to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . These studies have provided valuable information on the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound can vary with different dosages . These studies have also provided valuable information on any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the p53-MDM2 pathway . It interacts with the p53-MDM2 complex, leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

Preliminary studies suggest that it may interact with certain transporters or binding proteins .

Subcellular Localization

Preliminary studies suggest that it may be directed to specific compartments or organelles through certain targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'alrizomadlin est synthétisé par une série de réactions chimiques impliquant la formation d'une structure spirocyclique. La synthèse implique plusieurs étapes, y compris la formation d'intermédiaires clés et leur cyclisation subséquente . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées.

Méthodes de production industrielle : La production industrielle de l'this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour une production à grande échelle, la garantie de la pureté du produit final et la mise en œuvre de mesures de contrôle de la qualité pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : L'alrizomadlin subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions. Les conditions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les résultats souhaités .

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound, qui peuvent avoir des propriétés pharmacologiques et des applications thérapeutiques potentielles différentes .

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme un composé outil pour étudier l'interaction entre MDM2 et p53, fournissant des informations sur les mécanismes moléculaires du cancer.

Biologie : Utilisé dans des tests cellulaires pour étudier ses effets sur la prolifération cellulaire, l'apoptose et la régulation du cycle cellulaire.

Médecine : En cours de développement clinique pour le traitement de divers cancers, notamment le myélome multiple, la leucémie aiguë myéloïde et les tumeurs solides

Industrie : Applications potentielles dans le développement de nouvelles thérapies anticancéreuses et comme composé de tête pour la découverte de médicaments

5. Mécanisme d'action

L'this compound exerce ses effets en bloquant l'interaction entre MDM2 et p53. Cette perturbation conduit à la stabilisation et à l'activation de p53, une protéine suppresseur de tumeur qui joue un rôle crucial dans la régulation de l'arrêt du cycle cellulaire et de l'apoptose. En restaurant la fonction de p53, l'this compound induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses, inhibant ainsi la croissance tumorale .

Composés similaires :

Nutlin-3 : Un autre inhibiteur de MDM2 qui cible également l'interaction MDM2-p53.

RG7112 : Un inhibiteur de petite molécule de MDM2 qui a montré une activité antitumorale dans des études précliniques.

MI-773 : Un inhibiteur de MDM2 avec un mécanisme d'action similaire à celui de l'this compound.

Unicité de l'this compound : L'this compound est unique dans son inhibition puissante et sélective de l'interaction MDM2-p53. Il a démontré une activité antitumorale prometteuse dans des études précliniques et cliniques, ce qui en fait un candidat précieux pour la thérapie anticancéreuse .

Propriétés

InChI |

InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCZPJQGFSSFOL-MNZPCBJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38Cl2FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818393-16-6 | |

| Record name | APG-115 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818393166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALRIZOMADLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QAU0SI9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)